molecular formula C24H30O6 B13449508 (16Alpha)-16-Methyl-17,20:20,21-bis[methylenebis(oxy)]-pregna-1,4-diene-3,11-dione

(16Alpha)-16-Methyl-17,20:20,21-bis[methylenebis(oxy)]-pregna-1,4-diene-3,11-dione

Cat. No.: B13449508
M. Wt: 414.5 g/mol
InChI Key: IKTGTTLRWHGZQX-SYRJHSDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(16Alpha)-16-Methyl-17,20:20,21-bis[methylenebis(oxy)]-pregna-1,4-diene-3,11-dione is a synthetic steroid compound. It is structurally related to other steroids and has unique properties that make it of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16Alpha)-16-Methyl-17,20:20,21-bis[methylenebis(oxy)]-pregna-1,4-diene-3,11-dione involves multiple steps, starting from simpler steroid precursors. The process typically includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Methylation: Addition of methyl groups to enhance the compound’s stability and activity.

    Methylenation: Formation of methylene bridges to create the bis[methylenebis(oxy)] structure.

    Cyclization: Formation of the diene structure through cyclization reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(16Alpha)-16-Methyl-17,20:20,21-bis[methylenebis(oxy)]-pregna-1,4-diene-3,11-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds to single bonds.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(16Alpha)-16-Methyl-17,20:20,21-bis[methylenebis(oxy)]-pregna-1,4-diene-3,11-dione has several scientific research applications:

    Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and hormone regulation.

    Medicine: Explored for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the synthesis of other steroid derivatives and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (16Alpha)-16-Methyl-17,20:20,21-bis[methylenebis(oxy)]-pregna-1,4-diene-3,11-dione involves binding to specific receptors in the body, such as steroid hormone receptors. This binding triggers a cascade of molecular events that regulate gene expression and cellular functions. The compound’s effects are mediated through pathways involving protein kinases and transcription factors.

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: A corticosteroid with anti-inflammatory properties.

    Dexamethasone: Another corticosteroid used for its potent anti-inflammatory and immunosuppressant effects.

    Betamethasone: Similar to dexamethasone, used in various inflammatory and autoimmune conditions.

Uniqueness

(16Alpha)-16-Methyl-17,20:20,21-bis[methylenebis(oxy)]-pregna-1,4-diene-3,11-dione is unique due to its specific structural modifications, which confer distinct biological activities and stability compared to other steroids

Properties

Molecular Formula

C24H30O6

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C24H30O6/c1-14-8-18-17-5-4-15-9-16(25)6-7-21(15,2)20(17)19(26)10-22(18,3)24(14)23(29-13-30-24)11-27-12-28-23/h6-7,9,14,17-18,20H,4-5,8,10-13H2,1-3H3/t14-,17+,18+,20-,21+,22+,23?,24-/m1/s1

InChI Key

IKTGTTLRWHGZQX-SYRJHSDPSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@@]15C6(COCO6)OCO5)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C15C6(COCO6)OCO5)C)C

Origin of Product

United States

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